Methyl (3R)-3-amino-4,4,4-trifluorobutanoate
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Overview
Description
Methyl (3R)-3-amino-4,4,4-trifluorobutanoate is an organic compound that features a trifluoromethyl group, an amino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R)-3-amino-4,4,4-trifluorobutanoate typically involves the reaction of a suitable precursor with trifluoromethylating agents. One common method is the esterification of 3-amino-4,4,4-trifluorobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the trifluoromethyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-4,4,4-trifluorobutanoate can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
Methyl (3R)-3-amino-4,4,4-trifluorobutanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce trifluoromethyl groups into target molecules.
Biology: Studied as an amino acid analogue, potentially impacting protein function or metabolism.
Industry: Utilized in the synthesis of materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism by which Methyl (3R)-3-amino-4,4,4-trifluorobutanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability. The amino group can participate in hydrogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate: Another compound with a trifluoromethyl group, used in similar applications.
Methyl (3R)-3-hydroxybutanoate: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
Uniqueness
Methyl (3R)-3-amino-4,4,4-trifluorobutanoate is unique due to the presence of both an amino group and a trifluoromethyl group, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C5H8F3NO2 |
---|---|
Molecular Weight |
171.12 g/mol |
IUPAC Name |
methyl (3R)-3-amino-4,4,4-trifluorobutanoate |
InChI |
InChI=1S/C5H8F3NO2/c1-11-4(10)2-3(9)5(6,7)8/h3H,2,9H2,1H3/t3-/m1/s1 |
InChI Key |
YOBIFUUUJYCCFN-GSVOUGTGSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C(F)(F)F)N |
Canonical SMILES |
COC(=O)CC(C(F)(F)F)N |
Origin of Product |
United States |
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